Hydrazine-15N2 dihydrochloride Hydrazine-15N2 dihydrochloride
Brand Name: Vulcanchem
CAS No.: 287488-18-0
VCID: VC2465529
InChI: InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1
SMILES: NN.Cl.Cl
Molecular Formula: Cl2H6N2
Molecular Weight: 106.95 g/mol

Hydrazine-15N2 dihydrochloride

CAS No.: 287488-18-0

Cat. No.: VC2465529

Molecular Formula: Cl2H6N2

Molecular Weight: 106.95 g/mol

* For research use only. Not for human or veterinary use.

Hydrazine-15N2 dihydrochloride - 287488-18-0

Specification

CAS No. 287488-18-0
Molecular Formula Cl2H6N2
Molecular Weight 106.95 g/mol
Standard InChI InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1
Standard InChI Key LIAWOTKNAVAKCX-ZBUXRKNLSA-N
Isomeric SMILES [15NH2][15NH2].Cl.Cl
SMILES NN.Cl.Cl
Canonical SMILES NN.Cl.Cl

Introduction

Chemical Identity and Structure

Hydrazine-15N2 dihydrochloride (CAS Number: 287488-18-0) is a crystalline salt formed by the reaction of isotopically enriched hydrazine with hydrochloric acid. The compound consists of a hydrazine molecule in which both nitrogen atoms are the 15N isotope, combined with two hydrogen chloride molecules.

Basic Identifiers and Properties

PropertyValue
CAS Number287488-18-0
Molecular FormulaCl₂H₆N₂ (H₂¹⁵N¹⁵NH₂·2HCl)
Molecular Weight106.95 g/mol
European Community Number687-243-1
SMILES NotationCl.Cl.[15NH2][15NH2]
InChI1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i;;1+1,2+1
InChIKeyLIAWOTKNAVAKCX-ZBUXRKNLSA-N
Physical StateCrystalline solid
Melting Point200°C (with decomposition)
Isotopic Purity98 atom % 15N (typical)
Chemical Purity99% (CP)

The compound's structure features a hydrazine core (H₂N-NH₂) with both nitrogen atoms enriched with the 15N isotope. This isotopic substitution creates a mass shift of M+2 compared to non-labeled hydrazine dihydrochloride, which is crucial for its analytical applications .

Structural Characteristics

The N-N bond in hydrazine-15N2 dihydrochloride maintains the same chemical characteristics as in standard hydrazine, but the presence of 15N isotopes provides distinct spectroscopic advantages. The salt form (dihydrochloride) enhances stability compared to free hydrazine, making it safer to handle and store while preserving the isotopic enrichment .

Unlike the common 14N isotope (natural abundance 99.63%), which has a nuclear spin of 1 and produces broad NMR signals due to quadrupolar relaxation, the 15N isotope has a nuclear spin of ½. This property results in sharper signals in 15N-NMR spectroscopy, allowing for more precise structural determinations and reaction monitoring.

Physical and Chemical Properties

Physical Properties

Hydrazine-15N2 dihydrochloride typically appears as a white to off-white crystalline solid. Unlike its monohydrate counterpart (which is a liquid), the dihydrochloride salt exists in solid form, offering advantages for storage and handling .

When compared to hydrazine-15N2 monohydrate (CAS: 145571-73-9), the dihydrochloride salt exhibits markedly different physical properties:

PropertyHydrazine-15N2 DihydrochlorideHydrazine-15N2 Monohydrate
Molecular FormulaCl₂H₆N₂H₆N₂O
Molecular Weight106.95 g/mol52.08 g/mol
Physical StateSolidLiquid
Melting Point200°C (decomposes)-51.7°C
Boiling PointNot applicable120.1°C
DensityNot specified1.073 g/mL at 25°C
Flash PointNot applicable73°C (closed cup)

The solid-state nature of the dihydrochloride salt provides greater stability and ease of handling compared to the highly reactive liquid monohydrate form .

Hazard ParameterClassification/Information
Hazard CodesT (Toxic), N (Dangerous for the environment)
GHS PictogramsGHS06, GHS08, GHS09
Signal WordDanger
Hazard StatementsH301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled)
H317 (May cause an allergic skin reaction)
H350 (May cause cancer)
H410 (Very toxic to aquatic life with long-lasting effects)
Storage Class6.1C - Combustible acute toxic Cat.3 / toxic compounds
WGK Germany3 (Severe hazard to waters)

These classifications highlight the compound's toxicity and potential environmental impact, necessitating appropriate safety measures during handling and disposal .

Research Applications

Analytical Chemistry Applications

Hydrazine-15N2 dihydrochloride serves as an invaluable internal standard in quantitative analytical methods, particularly in isotope dilution mass spectrometry. The mass shift (M+2) caused by the 15N isotopes allows for clear distinction between the analyte and internal standard, enabling precise quantification even in complex matrices .

A notable example is the development of "A Sensitive and Quantitative Isotope-Dilution LC-MS/MS Method for Analysis of Hydrazine in Tobacco Smoke" (Journal of Chromatographic Science, 2019). This method employed an optimized derivatization approach using 2-nitrobenzaldehyde for sample preparation, with the isotope-labeled hydrazine allowing for accurate quantification at trace levels .

Biochemical and Metabolic Studies

The 15N labeling makes hydrazine-15N2 dihydrochloride particularly valuable for investigating nitrogen metabolism and biochemical pathways:

  • Metabolic pathway elucidation: Tracking the fate of nitrogen atoms through various biological transformations

  • Enzyme mechanism studies: Investigating reaction mechanisms of nitrogen-processing enzymes

  • Protein structural analysis: Used in the preparation of 15N-labeled proteins for NMR studies

  • Toxicological investigations: Studying the metabolic fate of hydrazine derivatives in biological systems

15N-NMR spectroscopy has been employed to study hydrazine metabolism in vivo, identifying various metabolites and pathways. This application demonstrates the utility of 15N-labeled compounds in elucidating complex biochemical processes.

Synthetic Chemistry Applications

In synthetic organic chemistry, hydrazine-15N2 dihydrochloride facilitates:

  • Reaction mechanism studies: Tracing the movement of nitrogen atoms during chemical transformations

  • Development of novel synthetic methodologies: Testing new approaches to nitrogen-containing compounds

  • Preparation of labeled reference standards: Creating isotopically labeled versions of pharmaceuticals and other compounds

The isotopic labeling enables researchers to determine precisely how nitrogen atoms are incorporated into reaction products, providing valuable mechanistic insights that can guide the development of more efficient synthetic routes .

Comparative Analysis with Related Compounds

Comparison with Other Isotopically Labeled Hydrazine Derivatives

Various isotopically labeled hydrazine derivatives exist for different research purposes:

CompoundKey CharacteristicsPrimary Applications
Hydrazine-15N2 dihydrochlorideBoth N atoms labeled with 15N; solid salt formMetabolic studies, reaction mechanisms, internal standards
Hydrazine-15N2 monohydrateBoth N atoms labeled with 15N; liquid formReactions requiring anhydrous conditions, higher reactivity applications
Hydrazine-d4 derivativesHydrogen atoms replaced with deuteriumStudies focusing on H-bonding, proton transfer mechanisms
Mixed labeled hydrazinesSpecific atoms selectively labeledRegioselectivity studies, asymmetric reaction investigations

Each variant offers specific advantages depending on the research requirements, with hydrazine-15N2 dihydrochloride being particularly valuable for studying nitrogen-centered processes .

Current Research and Future Perspectives

Recent Research Findings

Recent studies involving isotopically labeled hydrazine compounds have demonstrated their value in various scientific disciplines:

  • Analytical method development: Improving sensitivity and selectivity in the detection and quantification of hydrazine and its derivatives in complex matrices

  • Drug metabolism studies: Investigating the metabolic fate of hydrazine-containing pharmaceuticals

  • Environmental monitoring: Tracking hydrazine contamination in environmental samples

  • Catalytic reaction mechanisms: Studying nitrogen-nitrogen bond formation and cleavage processes

These research areas benefit from the unique properties of 15N-labeled hydrazines, enabling investigations that would be difficult or impossible with non-labeled compounds .

Future Research Directions

The continued development of more sensitive analytical techniques and the growing interest in nitrogen metabolism suggest several promising future applications for hydrazine-15N2 dihydrochloride:

  • Personalized medicine: Tracking nitrogen metabolism variations among individuals

  • Environmental fate studies: Investigating the transformation of hydrazine-containing pollutants

  • Agricultural research: Studying nitrogen utilization efficiency in plants

  • Materials science: Developing nitrogen-doped materials with enhanced properties

As analytical techniques continue to advance, the application potential for isotopically labeled compounds like hydrazine-15N2 dihydrochloride will likely expand, particularly in fields requiring sensitive detection and precise tracking of nitrogen atoms .

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